molecular formula C8H13N3OS B2541965 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol CAS No. 1566448-06-3

4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol

Cat. No.: B2541965
CAS No.: 1566448-06-3
M. Wt: 199.27
InChI Key: BNDSTVWYIAIBCZ-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol (Molecular Formula: C 8 H 13 N 3 OS) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound features a piperidin-4-ol scaffold linked to a 2-aminothiazole ring, a privileged structure in drug discovery known for its broad pharmacological profile . The 2-aminothiazole core is a fundamental component in several clinically applied therapeutic agents, including the anticancer drugs dasatinib and alpelisib, underscoring the scaffold's utility in developing bioactive molecules . This hybrid structure makes it a valuable intermediate for the synthesis of more complex compounds. Its potential research applications are rooted in the established biological activities of its constituent parts. The 2-aminothiazole moiety is extensively documented as a key pharmacophore in molecules exhibiting nanomolar inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, and colon cancers . Furthermore, structurally related thiazole derivatives have been identified as potent inhibitors of essential parasite enzymes, such as cGMP-dependent protein kinase (PKG), highlighting their potential in the development of novel antimalarial agents . Researchers can leverage the reactivity of the amine and alcohol functional groups for further derivatization, making this compound a versatile scaffold for constructing libraries of novel chemical entities for biological screening. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, either human or veterinary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1,3-thiazol-5-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c9-7-11-5-6(13-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDSTVWYIAIBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=C(S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566448-06-3
Record name 4-(2-amino-1,3-thiazol-5-yl)piperidin-4-ol
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Preclinical Pharmacological Investigations of 4 2 Amino 1,3 Thiazol 5 Yl Piperidin 4 Ol Analogues

Anticancer and Antiproliferative Activities

The anticancer and antiproliferative properties of 4-(2-amino-1,3-thiazol-5-yl)piperidin-4-ol analogues are primarily attributed to their ability to inhibit key enzymes involved in cell cycle regulation and metabolic pathways. nih.govmdpi.com By targeting these specific proteins, these compounds can disrupt the cellular machinery that cancer cells rely on for uncontrolled growth, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Inhibition of Protein Kinases

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. nih.gov Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, making it an attractive target for cancer therapy. nih.govresearchgate.net A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines, which are structurally related to the 4-(2-amino-1,3-thiazol-5-yl) core, have been identified as highly potent CDK9 inhibitors. researchgate.net

Structure-activity relationship (SAR) studies revealed that substitutions at the C5-position of the pyrimidine (B1678525) ring and on the aniline (B41778) moiety are critical for both potency and selectivity against CDK9. researchgate.netnih.gov For instance, the introduction of a piperidine (B6355638) group at the meta- or para-position of the aniline ring, in conjunction with a C5-carbonitrile on the pyrimidine, resulted in compounds with low nanomolar CDK9 inhibitory activity and excellent antiproliferative effects. researchgate.net One of the most selective compounds, which features a 1,4-diazepane substituent, demonstrated an IC50 of 7 nM for CDK9 and over 80-fold selectivity against CDK2. researchgate.net This compound was shown to inhibit CDK9-mediated transcription, reduce Mcl-1 levels, and induce apoptosis in human cancer cell lines. researchgate.net

CompoundR'RCDK9 Kᵢ (nM)CDK2 Kᵢ (nM)HCT-116 GI₅₀ (µM)
12a CNm-NO₂140.09
12c CNm-NH₂43640.82
12n CNm-piperidine20830.44
12o Fm-piperidine131140.38
12u Fm-1,4-diazepane75680.42

Data sourced from J Med Chem. 2013;56(3):640-61. researchgate.net

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in various cellular processes, and its inhibition is being explored for the treatment of neurodegenerative diseases and certain cancers. nih.gov While extensive research has identified various DYRK1A inhibitors, such as thiazolo[5,4-f]quinazolines and thiadiazines, there is a lack of specific preclinical data in the public domain on the inhibition of DYRK1A by direct analogues of this compound. nih.gov The existing potent DYRK1A inhibitors, some with subnanomolar IC50 values, belong to different chemical scaffolds. Further investigation is required to determine if the this compound framework can be adapted to effectively target DYRK1A.

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. nih.govresearchgate.net Several classes of compounds structurally related to the 2-aminothiazole (B372263) and piperidine core have been investigated as Akt inhibitors.

A series of inhibitors featuring a piperidin-4-yl side chain attached to a pyrazolopyrimidine core demonstrated potent, pan-Akt inhibition. researchgate.net The lead compound from this series, 10h , exhibited an IC50 of 24.3 nM against Akt1 and effectively suppressed the proliferation of PC-3 prostate cancer cells with an IC50 of 3.7 µM. researchgate.net This compound was also shown to induce apoptosis in these cells. researchgate.net Additionally, research on 2-aminothiadiazole derivatives has yielded potent Akt1 inhibitors, with structure-activity relationships established to improve selectivity over other kinases like PKA and CDK2. These findings suggest that the aminothiazole and piperidine moieties are viable components for the design of novel Akt inhibitors.

Compound ClassKey Structural FeaturesTargetIC₅₀ (nM)Cellular Proliferation IC₅₀ (µM)
Pyrazolopyrimidine Derivative (10h) 3-halogenated pyrazolopyrimidine, piperidin-4-yl side chainAkt124.33.7 (PC-3 cells)
2-Aminothiadiazole Derivatives 2-aminothiadiazole coreAkt1VariesActive in cellular assays

Data for compound 10h sourced from Bioorg Med Chem Lett. 2017;27(15):3429-3433. researchgate.net

Glutaminase (GLS1) is a mitochondrial enzyme that converts glutamine to glutamate, a critical step for anaplerosis and the maintenance of redox balance in many cancer cells. Consequently, GLS1 is a significant target for cancer therapy. Analogues incorporating a piperidine ring linked to a thiadiazole, a close isostere of the thiazole (B1198619) ring, have been developed as potent and selective GLS1 inhibitors.

Systematic exploration of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues led to the discovery of compounds with significant GLS1 inhibitory potency. One of the most effective derivatives, compound 24y , displayed an IC50 value of 68 nM for GLS1 and exhibited over 220-fold selectivity against the GLS2 isoenzyme. In vitro studies confirmed that this compound acts on the mitochondrial GLS1 pathway, leading to an increase in reactive oxygen species (ROS). Furthermore, compound 24y demonstrated antitumor activity in A549 and HCT116 xenograft models.

CompoundCore StructureGLS1 IC₅₀ (nM)Selectivity (vs GLS2)In Vivo Activity
24y 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol68>220-foldTumor growth inhibition in A549 & HCT116 models
C12 2-amino-thiazole-Enzyme & cell selectivity-

Data for compound 24y sourced from Eur J Med Chem. 2022;243:114686.

Sphingosine (B13886) kinases (SK1 and SK2) are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation, survival, and migration. Both isoforms are considered important targets for the development of anticancer agents. The 2-aminothiazole scaffold has been successfully employed to develop potent inhibitors of both SK1 and SK2.

Through modifications of a known SKI-II scaffold, a class of aminothiazole inhibitors was developed. Structure-activity relationship studies led to the identification of N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine (24 , ST-1803), which demonstrated potent inhibition of both sphingosine kinase isoforms. This compound represents a promising candidate for further development. Other research has focused on transforming SK1 inhibitors into dual or SK2-selective inhibitors by modifying the "tail" region of the aminothiazole scaffold with diverse aryl structures.

CompoundTarget(s)SK1 IC₅₀ (µM)SK2 IC₅₀ (µM)
24 (ST-1803) SK1, SK27.36.5
SKI-II SK1, SK23520
ABC294640 SK2-selective-Potent inhibitor

Data sourced from Bioorg Med Chem. 2014;22(19):5248-56 and PLoS One. 2012;7(9):e44643.

Other Kinase Targets (e.g., CK1, CDK5/p25, GSK3α/β)

Research into the kinase inhibitory profile of this compound analogues has revealed their potential to interact with a variety of kinases implicated in cancer progression. For instance, a series of pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids were designed and synthesized as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK3β). semanticscholar.org Among these, compound 13a , a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid, emerged as a potent dual inhibitor of both CDK2 and GSK3β. semanticscholar.org Another compound, 8a (a pyridine-5-acetyl-thiazolidin-4-one hybrid), also demonstrated notable inhibitory activity against both kinases. semanticscholar.org

Furthermore, a novel series of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 12 (CDK12). nih.gov One of the most promising compounds from this series, H63 , exhibited excellent activity against esophageal squamous cell carcinoma (ESCC). nih.gov Mechanistic studies revealed that H63 functions by blocking transcription elongation, downregulating G1-phase core genes to induce cell cycle arrest, and altering the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, ultimately leading to DNA damage. nih.gov

These findings underscore the potential of this compound analogues as scaffolds for the development of inhibitors targeting a range of kinases crucial for cancer cell survival and proliferation.

In Vitro Antiproliferative Efficacy in Human Cancer Cell Lines (e.g., melanoma, leukemia, pancreatic, lung, glioma, colorectal, prostate)

Analogues of this compound have demonstrated significant antiproliferative activity across a diverse panel of human cancer cell lines.

A series of novel polysubstituted thiazole derivatives, specifically oxime derivatives 21 and 22 , along with carbohydrazides 25 and 26 , exhibited potent antiproliferative activity against H69 small-cell lung carcinoma cells and anthracycline-resistant H69AR cells. mdpi.com Notably, their activity was significantly greater than that of the standard chemotherapeutic agent, cisplatin. mdpi.com These compounds also effectively induced cell death in A549 lung cancer 3D spheroids. mdpi.com

In the context of leukemia, N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (Compound 5 ) proved to be a potent antiproliferative and cytocidal agent against L1210 and P388 murine leukemia cell lines, with IC50 values of 3 and 1 microM, respectively. nih.gov

Furthermore, a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were evaluated for their antiproliferative effects against HeLa (cervical cancer), HT-29 (colorectal cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines. nih.gov Among the synthesized compounds, 6a , 7e , and 7g demonstrated potent antiproliferative activity across all tested carcinoma cell lines. nih.gov

Additionally, 5-Aryl-1,3,4-thiadiazole-based compounds featuring substituted piperazines and aryl aminothiazoles were synthesized and evaluated for their cytotoxicity against MCF-7 and HepG2 cancer cell lines. nih.gov Compounds 4e and 4i displayed the highest activity. nih.gov A study on 4-thiazolidinone-pyrazoline hybrids, Les-4368 and Les-4370, showed their anticancer properties in colorectal adenocarcinoma cells (CACO-2) in vitro. mdpi.com

The table below summarizes the in vitro antiproliferative activity of selected analogues.

Compound/AnalogueCancer Cell Line(s)Key Findings
Oxime derivatives 21 & 22, Carbohydrazides 25 & 26H69 small-cell lung carcinoma, H69AR (anthracycline-resistant)Significantly greater antiproliferative activity than cisplatin. mdpi.com
N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (Compound 5)L1210 and P388 murine leukemiaPotent antiproliferative and cytocidal activity with IC50 values of 3 and 1 µM, respectively. nih.gov
5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives 6a, 7e, 7gHeLa, HT-29, MCF-7, HepG-2Potent antiproliferative activity on all tested carcinoma cell lines. nih.gov
5-Aryl-1,3,4-thiadiazole-based compounds 4e, 4iMCF-7 (breast cancer), HepG2 (liver cancer)Displayed the highest cytotoxic activity among the series. nih.gov
4-Thiazolidinone-pyrazoline hybrids Les-4368, Les-4370CACO-2 (colorectal adenocarcinoma)Demonstrated anticancer properties. mdpi.com

In Vivo Antitumor Efficacy in Murine Xenograft Models

The in vivo antitumor potential of this compound analogues has been investigated in murine xenograft models, demonstrating their therapeutic promise.

In a study involving transplantable murine L1210 lymphocytic leukemia and B16 melanoma, 4-aminopiperidine (B84694) derivatives, which are structurally related to the core compound, were evaluated. researchgate.net Specifically, compounds 2 (4-((methyl(1-(2-(methylthio)pyrimidin-4-yl) piperidin-4-yl)amino)methyl) benzonitrile) and 3 (N-(2,6- dichlorobenzyl)-1-(1-(2-(ethylthio)pyrimidin-4-yl)piperidin-4-yl)-N-methylmethaneamine), when used in combination with cyclophosphamide, exhibited high cytotoxic activity against both L1210 leukemia and B16 melanoma. researchgate.net This combination resulted in an 80-82% increase in survival time for mice with L1210 leukemia and a 98-99.7% tumor growth delay in the B16 melanoma model. researchgate.net

Furthermore, the pyrrolotriazine dual EGFR/HER2 kinase inhibitor 1c , which features a 5-((4-aminopiperidin-1-yl)methyl) solubilizing group, was evaluated in tumor xenograft models and demonstrated the best antitumor activity among the tested analogues. nih.gov

A radioactive tracing study of the 5-Aryl-1,3,4-thiadiazole-based compound 4i in a tumor-bearing mouse model confirmed its ability to target sarcoma cells. nih.gov

These in vivo studies provide compelling evidence for the antitumor efficacy of this compound analogues, supporting their further development as potential cancer therapeutics.

Modulation of Cellular Apoptosis and Proliferation Pathways

Analogues of this compound have been shown to exert their anticancer effects by modulating key cellular pathways involved in apoptosis and proliferation.

The pyridine-2,3-dihydrothiazole hybrid 13a , a potent dual CDK2/GSK3β inhibitor, was found to induce G1 cell cycle arrest and promote apoptosis in HepG2 cells. semanticscholar.org Further investigation revealed that this compound led to an increase in the levels of the pro-apoptotic protein Bax and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. semanticscholar.org

Similarly, 5-Aryl-1,3,4-thiadiazole-based compounds 4e and 4i were found to induce cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. nih.gov The cytotoxic effect of these compounds was attributed to their ability to induce apoptotic cell death, as evidenced by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels. nih.gov

In a study of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, compounds 3g and 3h were identified as inducers of apoptosis. mdpi.com They were shown to activate caspases-3 and -8 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com

These findings indicate that a primary mechanism of action for these thiazole-containing compounds is the induction of programmed cell death and the disruption of the normal cell cycle in cancer cells.

Interactions with Oncogenic Targets (e.g., SIRT2, EGFR)

Derivatives of this compound have been investigated for their interactions with specific oncogenic targets, highlighting their potential for targeted cancer therapy.

A series of novel polysubstituted thiazole derivatives were evaluated for their ability to target Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). mdpi.com In silico studies suggested that compound 22 , a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative, is capable of interacting with both human SIRT2 and EGFR through conserved amino acid residues. mdpi.com This dual-targeting capability is particularly promising for overcoming drug resistance in lung cancer. mdpi.com

Pyrrolotriazine derivatives with a 5-((4-aminopiperidin-1-yl)methyl) solubilizing group have been developed as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) protein tyrosine kinases. nih.gov These compounds are hypothesized to extend into the ribose-phosphate portion of the ATP binding pocket, thereby enhancing their binding affinity. nih.gov

Furthermore, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were investigated as potential multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. mdpi.com Compound 3h emerged as the most potent inhibitor against these molecular targets. mdpi.com

The ability of these analogues to interact with and inhibit key oncogenic targets like SIRT2 and EGFR underscores their potential as targeted therapeutic agents in oncology.

Antimicrobial Activities

Antibacterial Efficacy

In addition to their anticancer properties, certain analogues of this compound have demonstrated notable antibacterial activity.

A novel pleuromutilin (B8085454) derivative, NPDM (22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin), which incorporates a piperazine (B1678402) moiety, exhibited excellent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov NPDM was found to be a potent bactericidal agent against MRSA, inducing time-dependent growth inhibition. nih.gov

A series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) were synthesized and tested for their antimicrobial activity. mdpi.com The results indicated that these compounds showed significant antibacterial activity against gram-negative strains, particularly E. coli, relative to gram-positive bacteria. mdpi.com Compound 6c exhibited the highest antibacterial activity against E. coli, while compounds 4 , 6c , and 6d were most effective against S. aureus. mdpi.com

Furthermore, a study on new 1,3-thiazolidin-4-one derivatives revealed that some of the investigated compounds showed good to mild bacteriostatic effects against reference strains of Gram-positive bacteria, mainly Micrococcus luteus. researchgate.net

The table below summarizes the antibacterial efficacy of selected analogues.

Compound/AnalogueBacterial Strain(s)Key Findings
NPDM (pleuromutilin derivative)Methicillin-resistant Staphylococcus aureus (MRSA)Potent bactericidal agent, more potent than the reference drug tiamulin. nih.gov
N,N′-disubstituted piperazines with 1,3,4-thiadiazoleE. coli, S. aureusSignificant activity against gram-negative strains, particularly E. coli. Compound 6c was most active against E. coli, while 4, 6c, and 6d were most active against S. aureus. mdpi.com
1,3-thiazolidin-4-one derivativesGram-positive bacteria, mainly Micrococcus luteusGood to mild bacteriostatic effect. researchgate.net

Antifungal Efficacy

Analogues of this compound have been investigated for their efficacy against various fungal pathogens. The 2-aminothiazole core is a recognized scaffold in the development of new antifungal agents. mdpi.comnih.gov Studies on related structures, such as piperidinyl thiazoles and N-thiazolylcarboxamides, have demonstrated notable activity against a range of fungi, including those impacting human health and agriculture. nih.govnih.govmdpi.com

A series of novel piperidinyl thiazole analogues demonstrated potent in vitro and in vivo activity against several oomycete pathogens. nih.gov Specifically, compounds designated as P14, P15, and P25 provided excellent control of Phytophthora infestans in potatoes, Plasmopara viticola in grapes, and Pseudoperonospora cubensis in cucumbers in field trials. nih.gov Other research has shown that while some aminothiazole derivatives exhibit broad-spectrum antifungal properties, the piperazine analogue of one series showed no significant antifungal effect. nih.gov Isosteric replacement of the thiazole ring with an oxazole (B20620) has also been explored, with some of the resulting compounds showing low to moderate antifungal activity against Candida albicans, Lichtheimia corymbifera, and Trichophyton interdigitale, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µM. mdpi.com

Table 1: Antifungal Activity of Selected Thiazole Analogues

Compound Series Fungal Species Activity/Observation Reference
Piperidinyl thiazoles (P14, P25) P. viticola, P. cubensis Excellent in vivo activity nih.gov
Piperidinyl thiazole (P14, P15, P25) P. infestans Excellent control in field trials nih.gov
N-oxazolylcarboxamides (isosteres of thiazoles) Candida albicans, Lichtheimia corymbifera, Trichophyton interdigitale Low activity (MIC: 31.25 - 62.5 µM) mdpi.com
Benzimidazole, Benzotriazole, and Aminothiazole Derivatives Aspergillus species, dermatophytes Compounds 1a and 2a were most effective against Aspergillus species (MIC: 16-256 µg/ml). Compounds 1a, 2a, and 3a were most effective against dermatophytes (MIC: 0.5-256 µg/ml). nih.gov
Piperazine analogue of aminothiazole Various fungi No significant antifungal effect nih.gov

Anti-tubercular Activity

The 2-aminothiazole scaffold is a key feature in a class of compounds investigated for their potent activity against Mycobacterium tuberculosis (Mtb). bohrium.comnih.gov Structure-activity relationship (SAR) studies have revealed that while the central thiazole and a 4-(2-pyridyl) moiety are often crucial for activity, the N-2 position of the aminothiazole allows for significant flexibility and modification. bohrium.comnih.gov The introduction of substituted benzoyl groups at this position has led to analogues with more than a 128-fold improvement in antitubercular activity compared to the initial hit compound. bohrium.com

Specifically, N-benzoyl derivatives with 3-bromo or 3-chloro substitutions were found to be among the most potent. bohrium.com A series of 2-aminothiazole derivatives demonstrated bactericidal, rather than bacteriostatic, activity against aerobically-grown Mtb, with one representative compound achieving complete sterilization of cultures at concentrations as low as 0.625 µM. nih.gov Further research on piperidinol analogues identified compounds with good anti-tuberculosis activity (MIC 1.5 μg/mL). nih.gov Hybrids combining 2-amino-4-methylthiazole (B167648) with 5-arylidene thiazolidinone have also been synthesized and screened, with some analogues showing potent activity. researchgate.net For instance, an acetyl analog (6c) had a MIC of 0.78 μg/ml, while an ethyl carboxylate derivative (6k) showed a MIC of 1.56 μg/ml, the latter also possessing a high selectivity toward Mtb over normal human lung cells. researchgate.net

Table 2: Anti-tubercular Activity of 2-Aminothiazole Analogues

Compound Series Mtb Strain Activity/Observation Reference
N-benzoyl aminothiazoles (3-bromo/3-chloro substituted) M. tuberculosis Among the most potent in the series bohrium.com
2-aminothiazole derivative (Compound 20) M. tuberculosis Bactericidal; complete sterilization at 0.625 µM nih.gov
Piperidinol hit compound M. tuberculosis Good activity with MIC of 1.5 µg/mL nih.gov
5-acetyl-thiazolidinone hybrid (6c) M. tuberculosis MIC = 0.78 µg/ml researchgate.net
5-ethyl carboxylate-thiazolidinone hybrid (6k) M. tuberculosis MIC = 1.56 µg/ml; high selectivity researchgate.net
2-aminothiazole derivatives M. tuberculosis H37Rv Compound 7n showed high activity (MIC = 6.25 µM) researchgate.net

Antimalarial Activity

Analogues based on the 2-aminothiazole scaffold have shown promise as antiplasmodial agents, with activity demonstrated against chloroquine-sensitive strains of Plasmodium falciparum. nih.govnih.gov Research into a series of compounds derived from a 2-amino-4-(2-pyridyl) thiazole scaffold identified key structural features for antiplasmodial activity. nih.gov Optimal activity was associated with phenyl ring substitutions containing hydrophobic, electron-withdrawing groups. nih.gov

In other studies, aminothiazoles were identified as potent inhibitors of P. falciparum growth, with the most active compound inhibiting the parasite's blood-stage with an IC50 of 600 nM. nih.gov These compounds were also shown to be active against chloroquine-resistant strains, suggesting a novel mode of action. nih.gov The 2-aminothiazole structure is considered a "featured scaffold" in the design of drugs to combat resistant malaria. researchgate.net Additionally, piperazine-containing derivatives have been synthesized and evaluated, with some compounds showing promise for antimalarial activity. researchgate.net The development of 4-aminoquinoline-derived thiazolidines has also yielded compounds that significantly suppress parasitemia in in vivo models and inhibit the formation of β-haematin in vitro, a critical process for the parasite. nih.gov

Table 3: Antimalarial Activity of Thiazole Analogues

Compound Series Plasmodium Strain Activity/Observation Reference
2-amino-4-(2-pyridyl) thiazoles P. falciparum (NF54, chloroquine-sensitive) Activity dependent on hydrophobic, electron-withdrawing substitutions nih.gov
Aminothiazoles P. falciparum (blood-stage) IC50 of 600 nM for the most active compound; active against chloroquine-resistant strains nih.gov
4-aminoquinoline-derived thiazolidines P. yoelii (N-67) Significant suppression of parasitemia in vivo nih.gov
Piperazine derivatives (A6, A10) Not specified Promising agents for antimalarial activity researchgate.net

Antiviral Activity

The therapeutic potential of aminothiazole derivatives extends to antiviral applications. mdpi.com A study focusing on novel substituted aminothiazole compounds explored their activity against the PR8 influenza A virus strain. mdpi.comresearchgate.net One compound, bearing a 4-trifluoromethylphenyl substituent on the thiazole ring, demonstrated significant antiviral activity that was comparable to the standard antiviral drugs oseltamivir (B103847) and amantadine. mdpi.comresearchgate.netnih.gov These findings highlight that substituted aminothiazole derivatives are promising scaffolds for further development of new compounds with potential activity targeted against influenza A. mdpi.comresearchgate.net The versatility of the 2-aminothiazole core is a key feature that allows for structural modifications to target various biological entities, including viruses. mdpi.comnih.gov

Table 4: Antiviral Activity of a 2-Aminothiazole Analogue

Compound Substituent Virus Strain Activity/Observation Reference
4-trifluoromethylphenyl Influenza A (PR8) Significant activity, comparable to oseltamivir and amantadine mdpi.comresearchgate.netnih.gov

Other Pharmacological Effects and Biological Targets

Vanin-1 Inhibition

Vanin-1 (VNN1) is an ectoenzyme with pantetheinase activity that is involved in regulating oxidative stress and inflammation. nih.govfrontiersin.orgmdpi.com As such, it has emerged as a therapeutic target for conditions like inflammatory bowel disease (IBD). nih.govmdpi.com A series of thiazole carboxamide derivatives have been designed and synthesized as Vanin-1 inhibitors. nih.gov

One preferred compound, designated X17, demonstrated potent, concentration-dependent inhibition of Vanin-1 at the protein, cellular (HT-29 cells), and tissue levels. nih.gov In a mouse model of colitis, this compound exhibited significant anti-inflammatory and antioxidant activities, reducing the expression of inflammatory factors and restoring the intestinal barrier. nih.gov The high oral bioavailability (81% in rats) of compound X17 further underscores the potential of this class of thiazole derivatives for development as therapeutic Vanin-1 inhibitors. nih.gov

Table 5: Activity of Thiazole Carboxamide Vanin-1 Inhibitor

Compound Target Model Key Findings Reference
X17 Vanin-1 In vitro (protein, HT-29 cells), In vivo (DSS-induced mouse colitis) Potent inhibition of Vanin-1; potent anti-inflammatory and antioxidant activities; restored intestinal barrier nih.gov
X17 Pharmacokinetics Rat High oral bioavailability (81%) nih.gov

GABA-A Receptor Ligand Interactions

Analogues containing the piperidine moiety, a core component of the parent compound, have been extensively studied for their interactions with gamma-aminobutyric acid type A (GABA-A) receptors. clinpgx.orgfigshare.comnih.gov These receptors are major inhibitory neurotransmitter receptors in the central nervous system and are the targets for various therapeutic drugs. nih.govunifi.it

Derivatives of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) and related structures have been synthesized to explore their selectivity for different GABA-A receptor α-subunits. clinpgx.orgfigshare.comnih.gov For example, 5-piperidin-4-yl-3H- nih.govnih.govresearchgate.netoxadiazol-2-one and its thione analogue were found to be weak partial agonists at α2-, α3-, and α5-containing receptors. clinpgx.orgfigshare.comnih.gov When co-applied with GABA, these compounds acted as antagonists at receptors containing α2-, α4-, and α6-subunits, while potentiating α3-containing receptors. clinpgx.orgfigshare.comnih.gov Another compound, 5-(4-piperidyl)-3-isothiazolol (Thio-4-PIOL), displayed partial agonist activity at extrasynaptic GABA-A receptor subtypes while acting as an antagonist at synaptic receptors. nih.gov These findings demonstrate that modifications to the piperidine ring and the attached heterocyclic system can produce compounds with distinct and subtype-selective functional profiles at GABA-A receptors. clinpgx.orgnih.govnih.gov

Table 6: Interaction of Piperidine Analogues with GABA-A Receptors

Compound Receptor Subtype Functional Effect Reference
5-piperidin-4-yl-3H- nih.govnih.govresearchgate.netoxadiazol-2-one α2, α3, α5 Weak partial agonist clinpgx.orgfigshare.comnih.gov
5-piperidin-4-yl-3H- nih.govnih.govresearchgate.netoxadiazol-2-one α2, α4, α6 Antagonist (when co-applied with GABA) clinpgx.orgfigshare.comnih.gov
5-piperidin-4-yl-3H- nih.govnih.govresearchgate.netoxadiazol-2-one α3 Potentiator (when co-applied with GABA) clinpgx.orgfigshare.comnih.gov
5-(4-piperidyl)-3-isothiazolol (Thio-4-PIOL) Extrasynaptic (e.g., α5β3γ2S, α4β3δ) Substantial partial agonist nih.gov
5-(4-piperidyl)-3-isothiazolol (Thio-4-PIOL) Synaptic (e.g., α1β3γ2S, α2β3γ2S) Antagonist / Extremely low efficacy agonist nih.gov

Inhibition of Methyltransferases Involved in Gene Regulation

Current scientific literature available through extensive searches does not provide specific information regarding the investigation of this compound analogues as inhibitors of methyltransferases involved in gene regulation. This particular area of pharmacological investigation for this class of compounds remains to be explored.

Antagonism of Retinol-Binding Protein 4 (RBP4)

Retinol-binding protein 4 (RBP4) is a transport protein for all-trans-retinol (vitamin A) in the bloodstream, and elevated levels have been associated with metabolic diseases. nih.gov The development of nonretinoid antagonists for RBP4 is an active area of research. nih.govnih.gov Studies have focused on piperidine-based scaffolds as potential RBP4 antagonists. nih.gov

In one such study, novel analogues were developed based on the 4-(2-(trifluoromethyl)phenyl)piperidine core scaffold. These compounds were evaluated for their in vitro potency in RBP4 Scintillation Proximity Assay (SPA) and Homogeneous Time-Resolved Fluorescence (HTRF) assays. The research highlighted that the majority of the synthesized 1H-indazole-3-carboxamide analogues, which incorporate a substituted piperidine moiety, demonstrated significant in vitro potency in these RBP4 binding assays. nih.gov Structure-activity relationship (SAR) studies showed that substitutions on the indazole ring and its N1 nitrogen atom were well-tolerated, leading to analogues with excellent potency. nih.gov

Table 1: In Vitro RBP4 Antagonist Activity of Selected Piperidine Analogues

Compound RBP4 SPA IC50 (nM) RBP4 HTRF IC50 (nM)
11 10 12
12 3 4
13 15 26
14 10 11
15 10 12
16 15 18
17 12 12
18 14 14
19 11 14
20 12 16
21 12 15

This table presents data on the in vitro RBP4 inhibitory potency of various piperidine analogues as reported in preclinical investigations. nih.gov

These findings underscore the potential of piperidine-containing structures as a core scaffold for the development of effective RBP4 antagonists. nih.gov

Anticonvulsant Properties

The therapeutic potential of compounds containing a thiazole ring has been explored for anticonvulsant activity. researchgate.netbiointerfaceresearch.commdpi.com While direct studies on this compound analogues are limited, research on related thiazole and thiazolidinone derivatives provides insight into the potential of this structural class.

A variety of thiazole-containing compounds have been synthesized and evaluated in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comnih.gov For instance, a series of novel thiazolidine-4-one substituted thiazoles were screened, with some analogues showing notable antiepileptic potency in vivo. biointerfaceresearch.com Similarly, studies on 2,5-disubstituted 1,3,4-thiadiazoles, which are structurally related to thiazoles, identified compounds with excellent anticonvulsant activity. ptfarm.pl In one study, 6-(4-chlorophenyl)- nih.govbiointerfaceresearch.comptfarm.pltriazolo[3,4-b] nih.govresearchgate.netbiointerfaceresearch.comthiadiazole emerged as a promising candidate with a favorable median effective dose (ED50) and protective index (PI) in the MES test. nih.gov The activity of this compound in chemical-induced seizure models suggested a mechanism possibly involving the GABAergic system. nih.gov

Table 2: Anticonvulsant Activity of Various Thiazole and Thiadiazole Analogues

Compound Class Test Model Active Compound Example Key Finding
Thiazolidine-4-one substituted thiazoles MES, scPTZ 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) Identified as the most active derivative in the series. biointerfaceresearch.com
2-Amino-5-Aryl-1,3,4-Thiadiazoles MES 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (IIf) Showed excellent anticonvulsant activity. ptfarm.pl
Triazolo[3,4-b] nih.govresearchgate.netbiointerfaceresearch.comthiadiazoles MES, scPTZ 6-(4-chlorophenyl)- nih.govbiointerfaceresearch.comptfarm.pltriazolo[3,4-b] nih.govresearchgate.netbiointerfaceresearch.comthiadiazole (4h) ED50 of 23.7 mg/kg and PI of 10.8 in MES test; broad-spectrum activity. nih.gov
Thiazole-bearing 4-thiazolidinones MES, scPTZ 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) Showed excellent anticonvulsant activity in both models. mdpi.com

This table summarizes the anticonvulsant activities of different classes of thiazole-related compounds from various preclinical studies.

These studies collectively suggest that the thiazole moiety is a valuable pharmacophore for the design of new anticonvulsant agents. biointerfaceresearch.commdpi.com

Antioxidant Activity

Both piperidine and thiazole moieties are known to be present in molecules exhibiting antioxidant properties. innovareacademics.inmdpi.com The antioxidant potential of piperidine-containing compounds has been reviewed, highlighting their role as effective free radical scavengers. innovareacademics.in Similarly, various derivatives of 2-aminothiazole have been synthesized and evaluated for their ability to counteract oxidative stress. mdpi.comresearchgate.net

The antioxidant activity of these compounds is often assessed using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, superoxide (B77818) anion scavenging, and inhibition of lipid peroxidation. nih.govpensoft.netmdpi.com For example, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized, and several compounds demonstrated good antioxidant activity across multiple assays. nih.gov Another study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs found that compounds with dihydroxyl substitutions on the benzylidene ring exhibited strong radical-scavenging capacities. mdpi.com

Table 3: Antioxidant Activity of Selected Thiazole Analogues

Compound Class Assay Most Active Compound(s) Result
N-(thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides DPPH, Superoxide, Lipid Peroxidation Compound 4k Exhibited good antioxidant activity in four different assays. nih.gov
Thiazolo[4,5-b]pyridine derivatives DPPH Radical Scavenging - Synthesized compounds showed varying levels of antioxidant effects. pensoft.net
2-Amino-5-methylthiazol derivatives DPPH, Hydroxyl, Nitric Oxide, Superoxide Scavenging Compounds 6a, 6e, 6c Showed significant radical scavenging potential. researchgate.net
5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-ones DPPH, ABTS, ROS Scavenging Compound 8 (3,4-dihydroxyl) Scavenged 77% of DPPH radicals at 500 µM. mdpi.com

This table presents findings on the antioxidant potential of various thiazole-containing compounds from in vitro studies.

The presence of electron-donating groups and specific substitution patterns appears to be crucial for the antioxidant potential of these thiazole-based compounds. researchgate.netmdpi.com

Anti-inflammatory Activity

Analogues containing either piperidine or thiazole rings have been investigated for their anti-inflammatory properties. nih.govbiointerfaceresearch.comnih.gov Researchers at the National Institute on Aging (NIA) have developed a family of 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones that demonstrate potent anti-inflammatory properties by significantly reducing key inflammation markers like nitrate (B79036) and IL-6 in cell-based studies. nih.gov Other studies on piperidine-containing amides (piperlotines) have also shown excellent in vivo anti-inflammatory activity in mouse models. researchgate.netscielo.org.mx

The thiazole moiety is also a key component in many compounds with anti-inflammatory effects. biointerfaceresearch.com A study on new thiazolo[4,5-b]pyridin-2-one derivatives found that the synthesized compounds demonstrated considerable anti-inflammatory effects in the carrageenan-induced rat paw edema model, with some exceeding the activity of the reference drug Ibuprofen. biointerfaceresearch.com In another series, N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (compound 4k) was identified as possessing excellent anti-inflammatory activity. nih.gov

Table 4: Preclinical Anti-inflammatory Activity of Piperidine and Thiazole Analogues

Compound Class Test Model Active Compound Example Key Finding
4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones Cell-based assays Family of novel IMiD compounds Significantly reduced inflammation markers (nitrate, IL-6). nih.gov
Piperlotines (Piperidine amides) TPA-induced ear edema (mouse) Trifluoromethyl derivative 6 Showed 52.02% edema inhibition, comparable to indomethacin. scielo.org.mx
Thiazolo[4,5-b]pyridin-2-ones Carrageenan-induced paw edema (rat) Multiple derivatives Demonstrated considerable anti-inflammatory effects, some exceeding Ibuprofen. biointerfaceresearch.com
N-(thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides In vitro assays Compound 4k Possessed excellent anti-inflammatory activity. nih.gov

This table summarizes the anti-inflammatory findings for various compounds containing piperidine or thiazole moieties.

General Mechanisms of Molecular Interaction with Biological Targets

The diverse pharmacological activities of this compound analogues and related compounds stem from their interactions with various biological targets. Molecular docking and in-silico studies have been instrumental in elucidating these potential interactions at a molecular level. biointerfaceresearch.comnih.govresearchgate.netnih.gov

For activities involving protein targets such as enzymes or receptors, the interaction mechanism often involves the fitting of the ligand into a specific binding pocket. For example, the RBP4 antagonism of piperidine analogues is achieved by occupying the hydrophobic retinol-binding pocket of the protein, thereby preventing the transport of retinol. nih.gov

In the context of anticonvulsant activity, molecular docking studies of thiazolidin-4-one substituted thiazoles have been performed to predict their binding modes within target proteins. biointerfaceresearch.com For anti-inflammatory and other enzyme-inhibiting activities, these molecules can interact with the active site of enzymes like cyclooxygenases or tubulin. nih.gov Molecular docking of thiazole derivatives into the colchicine (B1669291) binding site of tubulin revealed key interactions, such as hydrogen bonds with Cys241 and hydrophobic interactions with residues like Leu242, Leu252, and Val318, which stabilize the ligand-protein complex. nih.gov

These molecular interactions are typically governed by a combination of forces:

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors (like the amino group on the thiazole ring and the hydroxyl group on the piperidine ring) is crucial for specific interactions with amino acid residues in the target protein.

Hydrophobic Interactions: Aromatic rings (like thiazole) and aliphatic parts (like the piperidine ring) can engage in hydrophobic interactions with nonpolar residues in the binding site, contributing significantly to binding affinity.

Computational studies, including molecular docking, help in predicting these interactions and guide the rational design of more potent and selective analogues. researchgate.netnih.govuomustansiriyah.edu.iq

Structure Activity Relationship Sar Studies and Mechanistic Insights

Conformational and Stereochemical Dependencies of Biological Potency

The three-dimensional arrangement of atoms and the presence of stereocenters in a molecule can profoundly influence its interaction with biological targets. For derivatives of 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol, both conformation and stereochemistry are critical determinants of biological potency.

The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The orientation of substituents on the piperidine ring, being either axial or equatorial, can significantly impact the molecule's ability to bind to its target. For instance, in related heterocyclic systems, the spatial orientation of key functional groups has been shown to be crucial for activity.

Furthermore, the carbon atom at the 4-position of the piperidine ring, which is attached to both the hydroxyl group and the thiazole (B1198619) ring, is a chiral center. This means that this compound can exist as two enantiomers. It is a common principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. While specific studies on the separated enantiomers of this exact compound are not extensively detailed in the provided literature, research on other chiral molecules underscores the importance of stereochemistry in drug-receptor interactions. For example, in thiazolidinone derivatives, the stereochemistry is a key factor in their biological activity.

Impact of Substituents on the 2-Amino-1,3-thiazole Ring

The 2-amino-1,3-thiazole moiety is a crucial pharmacophore in many biologically active compounds. Modifications to this ring system, particularly at the 2-amino position and the C4 and C5 positions, have been extensively studied to understand their effect on potency and selectivity.

Amino Group Derivatization Effects

The primary amino group at the 2-position of the thiazole ring is a key site for modification. Derivatization of this group through acylation, alkylation, or the formation of Schiff bases can significantly alter the compound's biological profile.

Table 1: Effects of Amino Group Derivatization on Biological Activity

ModificationGeneral Effect on ActivityReference Example
N-Acylation Can modulate potency; often leads to compounds with different target selectivities.In a series of N-acyl-N-phenylpiperazines, the amide functionality was found to be important for activity. nih.gov
N-Alkylation Can influence binding affinity and pharmacokinetic properties.
Schiff Base Formation Often results in compounds with altered biological activities, including antimicrobial and antioxidant properties.Schiff bases derived from 2-aminothiazoles have shown a range of biological activities. researchgate.net

Acylation of the 2-amino group, for instance, can introduce a variety of substituents that can interact with different pockets of a biological target. The nature of the acyl group, whether it is a simple alkyl, an aromatic, or a heterocyclic moiety, can have a profound impact on the resulting activity.

Substitutions at the Thiazole C4 and C5 Positions

The C4 and C5 positions of the thiazole ring offer additional opportunities for structural modification to enhance biological activity.

Substitutions at the C4 position of the thiazole ring have been shown to be critical for the activity of many thiazole-containing compounds. For example, in a series of renin inhibitors, a 2-amino-4-thiazolyl moiety was a key component for potent activity. nih.gov The introduction of aryl groups at the C4 position is a common strategy, and the nature of the substituents on this aryl ring can further fine-tune the biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the thiazole ring and its ability to interact with target proteins.

The C5 position of the thiazole ring is directly attached to the piperidine ring in the parent compound. While direct substitutions on the thiazole C5 are less common in this specific scaffold, modifications that alter the electronic environment of this position can still impact activity. For example, introducing substituents on the aryl groups at the C4 position can have an indirect electronic effect on the C5 position. Studies on 2-amino-4,5-diarylthiazole derivatives have shown that substitutions at both C4 and C5 positions are important for their biological activity. mdpi.com

Influence of Piperidine Ring Modifications

Hydroxyl Group Position and Orientation

The hydroxyl group at the 4-position of the piperidine ring is a key functional group that can participate in hydrogen bonding with biological targets. Its position and stereochemical orientation are therefore critical for potent activity.

The presence of a hydroxyl group can significantly influence the inhibitory potential of thiazole derivatives. researchgate.net In a series of 4-hydroxypiperidine (B117109) derivatives, the position of the hydroxyl group was found to be crucial for their activity as histamine (B1213489) H3 receptor antagonists. nih.gov Moving the hydroxyl group to a different position on the piperidine ring would likely alter the molecule's binding mode and reduce its potency. Furthermore, the stereochemistry of the hydroxyl group (axial vs. equatorial) in the preferred chair conformation of the piperidine ring will dictate its spatial orientation and its ability to form key interactions with a receptor.

N-Substitution Patterns of the Piperidine Ring

The nitrogen atom of the piperidine ring is another key point for modification. N-substitution can introduce a wide variety of functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Table 2: Influence of Piperidine N-Substitution on Biological Activity

N-SubstituentGeneral Effect on ActivityReference Example
N-Benzoyl Can lead to potent biological activity, as seen in activators of hypoxia-inducible factor 1 pathways. nih.gov
N-Alkyl The nature and length of the alkyl chain can significantly impact potency.Elongating the aliphatic chain between the piperidine nitrogen and a lipophilic residue affected the potency of histamine H3 receptor antagonists. nih.gov
N-Acyl The type of acyl group can influence inhibitory potency and selectivity.N-acyl substitution on piperazine (B1678402), a related heterocycle, was explored for its effect on excitatory amino acid transporter inhibition. nih.gov

For example, N-acylation of the piperidine nitrogen with various benzoyl derivatives has been shown to yield compounds with significant biological activity. nih.gov The electronic and steric properties of the substituents on the benzoyl ring can further refine the activity. Similarly, N-alkylation with different alkyl or aralkyl groups can alter the lipophilicity and size of the molecule, which can in turn affect its ability to cross cell membranes and bind to its target. The length and nature of the N-alkyl chain have been shown to be important factors in determining the potency of related 4-hydroxypiperidine derivatives. nih.gov

Stereoselectivity of Piperidine Substituents

The stereochemical configuration of substituents on the piperidine ring is a critical determinant of biological activity in analogs of this compound. The rigid, chair-like conformation of the piperidine ring positions substituents in either axial or equatorial orientations, which can profoundly impact ligand-target interactions.

In studies of related 4-hydroxypiperidine derivatives, the orientation of the hydroxyl group and other substituents dictates the molecule's ability to form key hydrogen bonds within a target's binding pocket. For instance, research on high-affinity ligands for the dopamine (B1211576) transporter demonstrated that stereoisomerism in hydroxypiperidine analogs leads to significant differences in binding affinity. nih.gov Enantiomers of a trans-3-hydroxy derivative showed a 122-fold difference in potency, highlighting that only one stereoisomer could achieve the optimal orientation for interaction with the receptor. nih.gov

Similarly, for 4-anilidopiperidine analogues, the stereoconfiguration at chiral centers was found to be a critical factor in determining the molecular conformation and, consequently, the binding affinity for opioid receptors. nih.gov The spatial arrangement of substituents affects how the molecule fits within the binding site and can influence properties such as basicity and lipophilicity. The modulation of these properties is often stereospecific, with functional groups in an equatorial position exerting different electronic and steric effects compared to those in an axial position. researchgate.net For the this compound scaffold, it is inferred that the equatorial versus axial position of the 4-hydroxyl group would significantly influence its role as a hydrogen bond donor or acceptor, thereby affecting target engagement.

Table 1: Impact of Stereochemistry on Activity in Piperidine Analogs
Compound/Analog SeriesStereochemical FeatureObserved Impact on Activity/PropertiesReference
trans-3-hydroxy-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidineEnantiomers ((+)-5 vs (-)-5)(+)-enantiomer was 122-fold more potent at the dopamine transporter. nih.gov
4-Anilidopiperidine AnaloguesConfiguration at β-carbonConstraints on molecular conformation critical for determining binding affinity at opioid receptors. nih.gov
5-Substituted N-piperonyl-3-phenylpiperidine DerivativesAxial vs. Equatorial SubstituentsSubstituent orientation stereospecifically modulates basicity and lipophilicity. researchgate.net

Role of Linker Regions in Ligand-Target Interactions

In complex molecules derived from the this compound scaffold, the linker region—the chemical moiety connecting the core piperidine structure to other pharmacophoric elements—plays a vital role in modulating biological activity. The length, composition, and rigidity of the linker are key factors that can be fine-tuned to optimize interactions with the target protein.

Studies on various classes of kinase inhibitors have demonstrated the importance of the linker. For instance, in a series of quinazoline-based EGFR inhibitors, the length of an alkoxy linker between the quinazoline (B50416) core and a terminal morpholine (B109124) ring was critical; compounds with a three-carbon chain linker showed significantly higher antiproliferative activity than those with a two-carbon chain. mdpi.com Similarly, the composition of the linker can be decisive. In another series of EGFR inhibitors, a urea (B33335) linker was found to be more favorable for activity than a thiourea (B124793) linker. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for optimizing lead compounds, and they are highly relevant to derivatives of this compound. ipinnovative.comencyclopedia.pub Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity. drughunter.com Scaffold hopping is a more dramatic modification, where the core molecular framework is replaced with a structurally different one that preserves the geometric arrangement of key binding features. researchgate.net

For the aminothiazole moiety, which serves as a crucial hinge-binding element in many kinase inhibitors, bioisosteric replacement has been explored. nih.gov For example, in the development of Sirtuin rearranging ligands, a switch from an aminothiazole to an aminothiadiazole scaffold resulted in a loss of potency, highlighting the unique and favorable interactions of the original thiazole ring. nih.gov

The piperidine ring has also been a target for such modifications. To address metabolic instability in a series of dopamine transporter inhibitors, the piperazine ring was subjected to bioisosteric replacement with various aminopiperidines, which successfully improved metabolic stability while maintaining high target affinity. nih.gov This demonstrates how bioisosterism can be used to solve specific pharmacokinetic challenges. Scaffold hopping from a pyrimidine (B1678525) core to a pyridazinone framework has also been successfully used to generate novel inhibitors of fatty acid-binding protein 4 (FABP4), indicating that alternative heterocyclic systems can effectively mimic the function of the original core.

Preclinical Pharmacokinetic Properties and their SAR Implications

The preclinical pharmacokinetic (PK) profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in its development. For analogs of this compound, structure-activity relationships are strongly tied to their PK properties, particularly metabolic stability and oral exposure.

A notable example comes from the development of Protein Kinase B (Akt) inhibitors based on a structurally related 4-aminopiperidine (B84694) scaffold. nih.gov Initial compounds in this series, such as 4-amino-4-benzylpiperidine derivatives, were potent inhibitors but suffered from rapid metabolic clearance and consequently low oral bioavailability. nih.gov This poor PK profile was attributed to metabolism of the 4-aminopiperidine core.

To address this liability, a SAR-driven modification was undertaken. The 4-amino group was elaborated into a 4-carboxamide moiety. This structural change led to the discovery of AZD5363, a compound that not only retained high potency but also demonstrated significantly improved preclinical DMPK properties. acs.orgresearchgate.net The introduction of the carboxamide group blocked the metabolic soft spot, leading to reduced clearance and enhanced oral bioavailability. This successful optimization highlights a clear SAR implication: modifications to the 4-position of the piperidine ring directly influence the metabolic stability and oral exposure of the entire molecule. Similarly, studies on other kinase inhibitors like Dasatinib, which contains a 2-aminothiazole (B372263) core, have also demonstrated that good oral efficacy can be achieved with this scaffold. nih.gov

Table 2: Pharmacokinetic (PK) Properties and SAR of Piperidine-Containing Akt Inhibitors
Compound ScaffoldKey Structural FeatureObserved PK PropertiesSAR ImplicationReference
4-Amino-4-benzylpiperidineUnsubstituted 4-amino groupHigh clearance, low oral bioavailability. Susceptible to metabolism.The 4-amino-4-benzylpiperidine core is a metabolic liability. nih.gov
AZD5363 (4-Amino-4-carboxamide piperidine)4-carboxamide groupReduced clearance, good oral bioavailability and exposure.Conversion of the 4-amino group to a carboxamide blocks metabolism and improves the PK profile. acs.orgresearchgate.net
Piperazine AnaloguesPiperazine ringMetabolic instability.Piperazine ring is prone to metabolism. nih.gov
Aminopiperidine AnaloguesBioisosteric replacement of piperazineImproved metabolic stability in rat liver microsomes.Bioisosteric replacement can effectively address metabolic instability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For compounds related to the this compound scaffold, QSAR studies provide valuable insights for predicting the activity of new analogs and guiding rational drug design.

Several QSAR studies have been performed on aminothiazole derivatives as kinase inhibitors. nih.govnih.govacs.orgacs.org In one such study on aminothiazole derivatives as Aurora A kinase inhibitors, 2D-QSAR and 3D-QSAR models were developed. nih.gov The 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), yielded statistically robust models with high predictive power (r²_pred values of 0.788 and 0.798, respectively). nih.gov

The contour maps generated from these models provided a visual representation of the SAR. For example, the CoMFA steric contour map might indicate that bulky substituents are favored in a specific region of the molecule, while the electrostatic map could show where electronegative groups would enhance binding affinity. nih.govresearchgate.net For the aminothiazole derivatives, the models suggested that modifying the aniline (B41778) group with careful consideration of electrostatic, hydrophobic, and hydrogen-bonding properties would likely influence inhibitory activity. nih.gov Similar QSAR studies on piperidine carboxamide derivatives have also highlighted the importance of steric, electrostatic, and hydrophobic fields for potent activity. figshare.com These models serve as powerful predictive tools to prioritize the synthesis of compounds with a higher probability of success.

Table 3: Representative QSAR Study on Aminothiazole Kinase Inhibitors
QSAR MethodStatistical ParameterValueInterpretationReference
CoMFA (Comparative Molecular Field Analysis)q² (Cross-validated r²)0.695Good internal model robustness and predictive ability. nih.gov
r²_pred (External validation r²)0.788Good predictive power for external test set compounds.
CoMSIA (Comparative Molecular Similarity Indices Analysis)q² (Cross-validated r²)0.698Good internal model robustness and predictive ability. nih.gov
r²_pred (External validation r²)0.798Excellent predictive power for external test set compounds.

Computational Chemistry and Molecular Modeling of Thiazole Piperidine Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as a thiazole-piperidine derivative, into the binding site of a target protein. The primary goal is to predict the binding affinity and pose of the ligand, which are crucial indicators of its potential biological activity.

The process involves scoring functions that estimate the binding energy of the ligand-protein complex. Lower binding energy values typically indicate a more stable complex and, consequently, a higher predicted affinity. For instance, in a study of novel thiazole (B1198619) derivatives designed as potential antimicrobial agents targeting DNA gyrase, molecular docking simulations revealed docking scores ranging from -6.4 to -9.2 kcal/mol. nih.gov This suggests a strong binding affinity for the target enzyme. Similarly, in the development of potential inhibitors for the main protease of SARS-CoV-2, a series of thiazole derivatives exhibited docking scores between -5.8 and -8.6 kcal/mol. mdpi.com

These simulations are instrumental in the early stages of drug design, allowing for the high-throughput screening of virtual libraries of compounds against a specific biological target. The binding affinities predicted through these simulations help prioritize which compounds should be synthesized and subjected to further experimental testing.

Table 1: Predicted Binding Affinities of Thiazole Derivatives Against Various Protein Targets

Compound Series Target Protein Range of Docking Scores (kcal/mol)
Novel Thiazole Derivatives DNA Gyrase -6.4 to -9.2
Thiazole-Pyridine Hybrids SARS-CoV-2 Main Protease -5.8 to -8.6
Thiazolo[3,2-a]pyridine Derivatives α-amylase Up to -7.43

Elucidation of Molecular Binding Modes and Active Site Interactions

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of how a ligand interacts with the active site of its target protein. This elucidation of the binding mode is critical for understanding the molecular basis of a compound's activity and for guiding its further optimization.

Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. For example, docking studies of thiazole derivatives with DNA gyrase revealed that potent compounds formed strong hydrophobic interactions and hydrogen bonds with key amino acid residues such as Arg136 and Asn46 within the binding site. nih.gov In another study targeting the SARS-CoV-2 main protease, the most promising compound demonstrated three hydrogen bonds with MET 17, GLN 19, and GLY 71, alongside multiple hydrophobic and electrostatic interactions. mdpi.com The nitrogen and sulfur atoms within the thiazole ring, as well as the functional groups on the piperidine (B6355638) ring, often play crucial roles as hydrogen bond donors or acceptors, anchoring the ligand within the active site.

Understanding these specific interactions allows medicinal chemists to make targeted modifications to the ligand's structure to enhance its binding affinity and selectivity. For instance, adding a functional group that can form an additional hydrogen bond with a key residue in the active site can significantly improve the compound's potency.

Table 2: Key Amino Acid Interactions of Thiazole-Piperidine Derivatives with their Respective Targets

Compound Type Target Protein Key Interacting Residues Types of Interactions
Thiazole Derivatives DNA Gyrase Arg136, Asn46 Hydrogen Bonds, Hydrophobic Interactions
Thiazole-Pyridine Hybrids SARS-CoV-2 Main Protease MET 17, GLN 19, GLY 71 Hydrogen Bonds, Hydrophobic Interactions, Electrostatic Interactions
1,3-thiazin-4-one derivative MDM2 His 96, Val 93, TYR 67 Water-bridged Hydrogen Bonds, π-π Stacking

In Silico Screening and Virtual Drug Design Methodologies

In silico screening, or virtual screening, is a computational methodology that involves the screening of large libraries of chemical compounds against a biological target to identify potential drug candidates. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties. In contrast, structure-based virtual screening, which includes molecular docking, utilizes the three-dimensional structure of the target protein to identify compounds that are predicted to bind to it with high affinity.

For thiazole-piperidine derivatives, structure-based virtual screening is a powerful tool for discovering novel inhibitors for a wide range of targets. By docking large, diverse libraries of these compounds into the active site of a protein of interest, researchers can quickly identify a smaller, more manageable set of "hits" for further investigation. This methodology has been successfully applied in the search for inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, the reality is that these molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational techniques that provide insights into the dynamic behavior of molecules over time.

Conformational analysis aims to identify the low-energy, and therefore most probable, three-dimensional arrangements of a molecule. This is particularly important for flexible molecules like those containing a piperidine ring, which can adopt various chair, boat, and twist-boat conformations. Understanding the preferred conformation of a thiazole-piperidine derivative is crucial for accurate docking studies.

Molecular dynamics simulations take this a step further by simulating the movements of atoms and molecules over a period of time, providing a detailed picture of the dynamic interactions between a ligand and its target protein. MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. For example, in a study of a 1,3-thiazin-4-one derivative targeting the MDM2 protein, MD simulations were used to confirm the stability of the ligand-protein complex and to observe that critical interactions with key amino acid residues were maintained throughout the simulation. scispace.com These simulations can reveal subtle but important dynamic effects that are not captured by static docking methods.

Pharmacophore Modeling and Lead Optimization through Computational Means

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a ligand-protein complex or from a set of known active molecules.

Once a pharmacophore model has been developed for a series of thiazole-piperidine derivatives, it can be used as a 3D query to search virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. This is a powerful tool for scaffold hopping, where the core structure of a molecule is changed while retaining the key pharmacophoric features.

Furthermore, computational methods play a vital role in lead optimization, the process of refining the structure of a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. By using techniques like molecular docking and MD simulations, medicinal chemists can rationally design modifications to the lead compound. For example, these simulations can predict whether adding a particular functional group will improve the binding affinity or alter the compound's solubility. This iterative cycle of computational prediction and synthetic modification is a cornerstone of modern drug discovery.

Future Directions in Drug Discovery and Medicinal Chemistry of 4 2 Amino 1,3 Thiazol 5 Yl Piperidin 4 Ol Analogues

Strategic Development of Novel Lead Compounds

The evolution of 4-(2-amino-1,3-thiazol-5-yl)piperidin-4-ol analogues into viable clinical candidates will hinge on strategic lead compound development. This involves a multi-pronged approach focused on optimizing the molecular architecture to improve target engagement and pharmacokinetic profiles.

A key strategy is the application of bioisosteric replacement , where functional groups are exchanged for others with similar physicochemical properties to enhance biological activity, selectivity, or metabolic stability. cambridgemedchemconsulting.com For instance, the 2-aminothiazole (B372263) moiety, while a common pharmacophore, can sometimes be associated with off-target effects or metabolic liabilities. nih.gov Its replacement with other heterocycles, such as 2-aminooxazole, has been shown to potentially increase hydrophilicity and water solubility, which are desirable drug-like properties. nih.gov Similarly, the piperidin-4-ol core can be systematically modified. Structure-activity relationship (SAR) studies on related 4-hydroxypiperidine (B117109) derivatives have demonstrated that alterations to this ring and its substituents can significantly impact receptor affinity and potency. nih.govmdpi.com

Furthermore, detailed structure-activity relationship (SAR) studies will be crucial. By systematically synthesizing and evaluating analogues with modifications at the piperidine (B6355638) nitrogen, the thiazole (B1198619) ring, and the tertiary alcohol, researchers can elucidate the key molecular interactions responsible for biological activity. For example, studies on other piperidine derivatives have shown that the nature and length of substituents on the piperidine nitrogen can dramatically influence pharmacological outcomes. nih.govresearchgate.net Computational modeling can complement these efforts by providing insights into the binding modes of these analogues with their biological targets, thereby guiding the design of more potent and selective compounds. nih.govnih.gov

Exploration of New Therapeutic Indications

The inherent structural features of the this compound scaffold suggest its potential utility across a range of diseases. The 2-aminothiazole core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors. nih.govmdpi.com This opens the door to exploring analogues as potential treatments for cancers and inflammatory disorders where specific kinases are dysregulated. nih.gov

Moreover, derivatives of both piperidine and thiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and neurological effects. mdpi.comnih.govmdpi.com For instance, certain piperidine-based compounds have been investigated as histamine (B1213489) H3 receptor antagonists for neurological disorders, while various thiazole derivatives have shown promise as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). nih.govmdpi.com A systematic screening of this compound analogues against a diverse panel of biological targets could uncover novel therapeutic applications. This "polypharmacology" approach, where a single compound is designed to interact with multiple targets, is gaining traction as a strategy for treating complex diseases.

Advanced Preclinical Efficacy and Selectivity Studies

To translate promising lead compounds into clinical candidates, rigorous preclinical evaluation is essential. This involves moving beyond initial in vitro screening to more complex biological systems that better mimic human disease.

In vivo efficacy models are critical for demonstrating that a compound has the desired therapeutic effect in a living organism. For analogues developed as kinase inhibitors for cancer, this would involve testing in animal models of tumor growth. nih.gov For potential anti-inflammatory agents, models of acute or chronic inflammation would be employed. nih.gov These studies provide crucial information on the compound's ability to reach its target in sufficient concentrations and exert a therapeutic effect.

Equally important is the assessment of selectivity . A successful drug should interact potently with its intended target while having minimal effects on other related proteins, thereby reducing the potential for side effects. For kinase inhibitors, this involves profiling the compounds against a broad panel of kinases to determine their selectivity profile. nih.gov Similarly, for other target classes, comprehensive off-target screening is necessary to identify any potential liabilities early in the drug discovery process.

Integration of Omics Data for Target Identification and Validation

Modern drug discovery is increasingly benefiting from the integration of large-scale biological data, collectively known as "omics." These technologies can play a pivotal role in identifying and validating novel targets for this compound analogues.

Chemoproteomics , a powerful technique that uses chemical probes to map the interactions of small molecules with the entire proteome, can be employed to identify the specific protein targets of active analogues. upenn.edunih.govresearchgate.netdrugdiscoverychemistry.com By attaching a reactive group or a tag to a this compound derivative, researchers can "fish out" its binding partners from cell lysates, providing direct evidence of its mechanism of action. upenn.edunih.gov This approach can uncover previously unknown targets and expand the therapeutic potential of this chemical scaffold. upenn.edu

Furthermore, other omics technologies, such as genomics and transcriptomics, can provide a wealth of information about the biological pathways involved in a particular disease. nih.govnih.gov By analyzing how the expression of genes and proteins changes in response to treatment with a this compound analogue, researchers can gain a deeper understanding of its biological effects and validate that it is indeed modulating the intended disease-related pathway. nih.gov This multi-omics approach provides a comprehensive view of a compound's activity and can help in the discovery of biomarkers to predict patient response. nih.gov

Innovative Synthetic Methodologies for Library Generation

The efficient exploration of the chemical space around the this compound scaffold requires advanced synthetic methods capable of rapidly generating large and diverse libraries of analogues.

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally complex and diverse small molecules from a common starting material. nih.govmdpi.com Applying DOS principles to the synthesis of this compound analogues would allow for the systematic variation of multiple structural features in a few synthetic steps, leading to a rich collection of compounds for biological screening. nih.govresearchgate.net

In addition, the development of high-throughput and parallel synthesis techniques can significantly accelerate the drug discovery process. nih.gov These methods, often employing solid-phase synthesis or automated platforms, enable the rapid production of hundreds or even thousands of compounds, facilitating comprehensive SAR studies and the identification of promising lead candidates in a timely manner. nih.gov The availability of robust and flexible synthetic routes is paramount to fully exploring the therapeutic potential of the this compound scaffold and its derivatives. mdpi.comresearchgate.net

Concluding Remarks

Summary of Key Findings and Scientific Contributions

4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol is a chemical entity with a promising structural framework that combines the biologically significant 2-aminothiazole (B372263) and piperidin-4-ol motifs. While specific research on this compound is limited, the extensive literature on its constituent parts suggests its potential as a scaffold for the development of new therapeutic agents. The predicted physicochemical properties of this compound are favorable for a drug candidate. The known diverse biological activities of the 2-aminothiazole class of compounds, including anticancer, antimicrobial, and anti-inflammatory effects, provide a strong rationale for further investigation of this particular molecule.

Challenges and Opportunities in Developing this compound Analogues as Therapeutics

The development of analogues of this compound presents both challenges and opportunities. A significant challenge lies in the optimization of the lead compound to achieve the desired potency, selectivity, and pharmacokinetic profile while minimizing off-target effects and toxicity. A thorough understanding of the structure-activity relationships will be crucial for the rational design of improved analogues.

The opportunity lies in the vast chemical space that can be explored around this scaffold. Systematic modifications of the 2-aminothiazole and piperidine (B6355638) moieties could lead to the discovery of novel compounds with superior therapeutic properties. Advances in computational chemistry and high-throughput screening can accelerate the identification of promising candidates. Further research into the synthesis, biological evaluation, and mechanism of action of this compound and its analogues is warranted to fully explore their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol?

The synthesis typically involves coupling a piperidin-4-ol derivative with a functionalized thiazole moiety. A methodological approach includes:

  • Thiazole ring formation : Use Hantzsch thiazole synthesis, where thiourea reacts with α-haloketones under reflux in ethanol or DMF (see ).
  • Piperidine functionalization : Introduce the thiazole group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-amino-1,3-thiazol-5-yl group to the piperidine ring ().
  • Purification : Recrystallization from DMF-EtOH (1:1) or column chromatography ().

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the piperidine-thiazole linkage and stereochemistry. For example, the hydroxyl proton on piperidin-4-ol appears as a singlet at δ ~3.5–4.5 ppm ().
  • IR spectroscopy : Detect NH₂ (3300–3500 cm⁻¹) and C=N/C-S (1600–1500 cm⁻¹) stretches ().
  • Elemental analysis : Validate purity (>95%) and stoichiometry ().

Q. How should researchers handle solubility and stability during experiments?

  • Solubility : The compound is polar due to the hydroxyl and amino groups. Use DMSO or DMF for dissolution ().
  • Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis ().
  • Incompatibilities : Avoid oxidants (e.g., peroxides) to prevent degradation ().

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Reaction time/temperature : Extend reflux time to 6–8 hours in ethanol to improve cyclization of the thiazole ring ().
  • Catalyst optimization : Use Pd(PPh₃)₄ for cross-coupling reactions ().
  • Byproduct mitigation : Employ scavenger resins (e.g., QuadraSil™ AP) to absorb unreacted halides ().

Q. What strategies resolve stereochemical ambiguity in the piperidin-4-ol moiety?

  • Chiral chromatography : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers ().
  • X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid) to determine absolute configuration ().

Q. How does the compound behave under varying pH and temperature conditions?

  • pH stability : Test in buffered solutions (pH 3–9). The hydroxyl group may deprotonate above pH 7, altering solubility ().
  • Thermal analysis : Perform TGA/DSC to identify decomposition points (>200°C expected for aromatic-thiazole systems) ().

Q. What computational models predict biological targets for this compound?

  • Docking studies : Use AutoDock Vina to simulate binding to kinases (e.g., CDK2) or GPCRs, leveraging the thiazole’s π-π stacking potential ().
  • QSAR modeling : Correlate substituent effects (e.g., amino group position) with activity ().

Q. How are biological activity assays designed for this compound?

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays. Pre-treat cells with 10 µM compound for 48 hours ().
  • Enzyme inhibition : Measure IC₅₀ against acetylcholinesterase via Ellman’s method ().
  • Control experiments : Include structurally related analogs (e.g., pyridine-thiazole hybrids) to isolate pharmacophore contributions ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.